molecular formula C20H24N6 B6447374 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640966-70-5

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6447374
CAS RN: 2640966-70-5
M. Wt: 348.4 g/mol
InChI Key: PPIKGXSQHMFEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, also known as 4PPP, is a small organic compound that has been studied for its potential therapeutic applications. 4PPP is a pyrimidine-based compound that has been found to have a variety of biological activities, including anti-inflammatory, antifungal, and antiviral properties. Additionally, 4PPP has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds.

Scientific Research Applications

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential therapeutic applications in various diseases and conditions. For example, 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been found to possess anti-inflammatory properties and has been studied for its potential to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds.

Mechanism of Action

Target of Action

Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Compounds with similar structures have been reported to exhibit significant antimicrobial activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of certain microbes.

Biochemical Pathways

Based on the reported antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, leading to their inhibition or death.

Pharmacokinetics

Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . Therefore, it can be inferred that this compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

The reported antimicrobial activity of similar compounds suggests that the compound may lead to the inhibition or death of certain microbes .

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been found to possess a variety of biochemical and physiological effects, making it a useful compound for studying the mechanisms of action of various drugs and compounds. However, the use of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain types of experiments. Additionally, 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is not a highly potent compound, making it less suitable for use in certain types of experiments.

Future Directions

Future research on 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could be conducted to improve the solubility of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in water, making it more suitable for use in laboratory experiments. Additionally, further research could be conducted to identify new potential applications of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, such as in the treatment of neurological disorders, cancer, and other diseases. Finally, further research could be conducted to improve the potency of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine and to develop new methods for its synthesis.

Synthesis Methods

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-3-phenylpropylpiperazin-1-yl chloride with 1H-pyrazol-1-yl pyrimidine in an organic solvent. The reaction is carried out at room temperature and yields the desired product in high yields. Other methods for the synthesis of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine have also been reported, including the use of catalytic hydrogenation and the reaction of 4-chloro-3-phenylpropylpiperazin-1-yl chloride with 1H-pyrazol-1-yl pyrimidine in the presence of a base.

properties

IUPAC Name

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-2-6-18(7-3-1)8-4-10-24-12-14-25(15-13-24)19-16-20(22-17-21-19)26-11-5-9-23-26/h1-3,5-7,9,11,16-17H,4,8,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIKGXSQHMFEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

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